ethyl 6-bromo-5-methoxy-1-phenyl-2-{[phenyl(piperidin-1-ylacetyl)amino]methyl}-1H-indole-3-carboxylate
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Overview
Description
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-{[N-PHENYL-2-(PIPERIDIN-1-YL)ACETAMIDO]METHYL}-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a piperidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-{[N-PHENYL-2-(PIPERIDIN-1-YL)ACETAMIDO]METHYL}-1H-INDOLE-3-CARBOXYLATE involves multiple steps, typically starting with the formation of the indole core. Common synthetic routes include the Fischer indole synthesis and the Bartoli indole synthesis . Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly with hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Acylation: Using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications.
Scientific Research Applications
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-{[N-PHENYL-2-(PIPERIDIN-1-YL)ACETAMIDO]METHYL}-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The indole core is known to bind with high affinity to multiple receptors, influencing various biochemical pathways . The presence of the piperidine ring and other functional groups enhances its binding properties and specificity.
Comparison with Similar Compounds
Similar compounds include other indole derivatives like:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
5-Bromoindole: A simpler indole derivative used in organic synthesis.
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-{[N-PHENYL-2-(PIPERIDIN-1-YL)ACETAMIDO]METHYL}-1H-INDOLE-3-CARBOXYLATE stands out due to its complex structure, which provides unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C32H34BrN3O4 |
---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methoxy-1-phenyl-2-[(N-(2-piperidin-1-ylacetyl)anilino)methyl]indole-3-carboxylate |
InChI |
InChI=1S/C32H34BrN3O4/c1-3-40-32(38)31-25-19-29(39-2)26(33)20-27(25)36(24-15-9-5-10-16-24)28(31)21-35(23-13-7-4-8-14-23)30(37)22-34-17-11-6-12-18-34/h4-5,7-10,13-16,19-20H,3,6,11-12,17-18,21-22H2,1-2H3 |
InChI Key |
CEZBYQWUTGBJLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN(C4=CC=CC=C4)C(=O)CN5CCCCC5 |
Origin of Product |
United States |
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